Hippeastrine
Overview
Description
Hippeastrine is an active alkaloid that exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) with an IC 50 at 7.25 μg/mL .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . For instance, the synthesis of this compound was first achieved by Kotera and co-workers in 1968 . The synthesis involves the use of tricarbonyliron complexes and organocopper reagents .Molecular Structure Analysis
This compound has a molecular formula of C17H17NO5 . It is an indole alkaloid isolated from the Amaryllidaceae family .Chemical Reactions Analysis
This compound exhibits a good dose-dependent inhibitory effect against topoisomerase I (Top I) .Scientific Research Applications
Anticancer Potential Hippeastrine, an alkaloid extracted from Lycoris radiata, has demonstrated substantial anticancer activity. It has been identified to target DNA topoisomerase I (Top I), showing strong dose-dependent inhibition. The compound's effectiveness was comparable to that of camptothecin, a known anticancer agent. Molecular docking simulations have further elucidated the inhibitory interaction between Top I and this compound. Moreover, this compound significantly inhibited the proliferation of HT-29 and Hep G2 cells, showcasing its potential as a promising anticancer candidate for future therapies (Chen et al., 2016).
Antimalarial Activity Research on lycorenine derivatives from this compound revealed their potential as antimalarial agents. Modifications and structural simplifications made on this compound, including the preparation of dimers, have shown promising antimalarial activities, with the this compound dimers being particularly potent (Cedrón et al., 2013).
Role in Neurodegenerative Disease Treatment Studies have investigated the role of alkaloids like this compound in treating neurological disorders and neurodegenerative diseases, such as Alzheimer's disease, by focusing on the inhibition of acetylcholinesterase activity. However, this compound, in comparison to other alkaloids like galanthamine, did not show significant inhibition of acetylcholinesterase activity, suggesting it may not be effective in this particular domain (Pagliosa et al., 2010).
Zika Virus Infection Inhibition this compound hydrobromide, a derivative of this compound, was found to inhibit Zika virus (ZIKV) infection in human pluripotent stem cell-derived cortical neural progenitor cells. It not only inhibited the infection but also rescued ZIKV-induced growth and differentiation defects in these cells and human fetal-like forebrain organoids. Furthermore, it suppressed viral propagation in adult mice with active ZIKV infection, highlighting its therapeutic potential for treating ZIKV infection and associated neurological complications (Zhou et al., 2017).
Safety and Hazards
Future Directions
Future research should prioritize validating the CDK1 inhibitory activity of hippeastrine in vitro and in vivo, as well as exploring their mechanisms of action and potential synergistic effects with other anti-cancer agents . The maintenance of chemical and biological approaches on Amaryllidaceae alkaloids may lead to discover new structures along with their actual potential as bioactive compounds .
Properties
IUPAC Name |
(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPIOQRPAGNGB-DANNLKNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197244 | |
Record name | Hippeastrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477-17-8 | |
Record name | (+)-Hippeastrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippeastrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippeastrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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